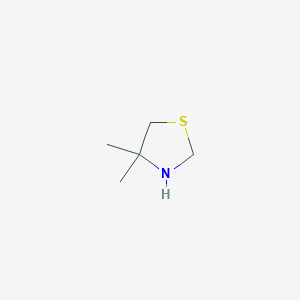

4,4-Dimethyl-thiazolidine

Description

Significance of Heterocyclic Compounds in Organic and Medicinal Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic and medicinal chemistry. openmedicinalchemistryjournal.comijnrd.orgijarsct.co.in It is estimated that over 85% of all biologically active chemical substances possess at least one heterocyclic ring. openmedicinalchemistryjournal.comnih.gov These structures are integral to a vast number of natural products, including alkaloids, antibiotics, and vitamins. ijarsct.co.in In medicinal chemistry, the incorporation of heteroatoms like nitrogen, sulfur, and oxygen allows for the modulation of a molecule's physicochemical properties, such as its lipophilicity, polarity, and hydrogen bonding capacity. nih.govnih.gov This tunability is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, heterocyclic scaffolds are found in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties. openmedicinalchemistryjournal.comijnrd.org

Overview of the Thiazolidine (B150603) Scaffold and its Derivatives

The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. e3s-conferences.org This scaffold and its derivatives, particularly thiazolidinones, have attracted significant research interest due to their diverse pharmacological activities. e3s-conferences.orgekb.eg For instance, the thiazolidinedione (TZD) core, which features carbonyl groups at positions 2 and 4, is a well-known pharmacophore. nih.govglobalresearchonline.net Derivatives of this scaffold, such as Pioglitazone and Rosiglitazone, have been used as insulin-sensitizing agents. ekb.eg The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a wide range of compounds with applications as antimicrobial, anticonvulsant, and anticancer agents. e3s-conferences.orgmdpi.com

Specific Research Focus: The Unique Position of 4,4-Dimethyl-thiazolidine

Within the diverse family of thiazolidine derivatives, this compound holds a unique position. Its structure is characterized by two methyl groups at the C4 position of the thiazolidine ring. This gem-dimethyl substitution provides steric hindrance that can influence the molecule's reactivity and conformational stability. This structural feature makes it a valuable building block in organic synthesis, particularly as a precursor for more complex molecules where control of stereochemistry and reactivity is crucial. rsc.org

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to explore its synthesis, chemical properties, and utility as an intermediate in the creation of novel compounds. Research focuses on developing efficient synthetic routes and understanding how the gem-dimethyl group affects the reactivity of the heteroatoms and the stability of the ring system. A key goal is to leverage these properties in the design and synthesis of new bioactive molecules and chiral auxiliaries for asymmetric synthesis. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

56400-70-5 |

|---|---|

Molecular Formula |

C5H11NS |

Molecular Weight |

117.22 g/mol |

IUPAC Name |

4,4-dimethyl-1,3-thiazolidine |

InChI |

InChI=1S/C5H11NS/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 |

InChI Key |

WNQXOIABKCFBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CSCN1)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 4,4 Dimethyl Thiazolidine

Detailed Mechanistic Pathways of Thiazolidine (B150603) Ring Formation

The formation of the 4,4-dimethyl-thiazolidine ring is a prime example of a condensation reaction. sci-hub.sescielo.br This process typically involves the reaction of D-penicillamine, an amino acid containing a sulfhydryl (-SH) and an amino (-NH2) group, with an aldehyde or a ketone. uobasrah.edu.iqsci-hub.se

The generally accepted mechanism commences with the nucleophilic attack of the sulfur atom from the sulfhydryl group of D-penicillamine on the carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular cyclization, where the amino group attacks the same carbonyl carbon, leading to the formation of a five-membered thiazolidine ring. uobasrah.edu.iqmcmaster.ca This reaction is often reversible and can be influenced by factors such as pH and the nature of the carbonyl compound. mcmaster.ca The formation of thiazolidines is a crucial step in the synthesis of various biologically important molecules, including penicillin. scielo.br

The reaction between D-penicillamine and aldehydes or ketones can result in the formation of diastereomers, specifically cis and trans isomers, due to the creation of a new stereocenter at the C-2 position of the thiazolidine ring. scielo.brresearchgate.net The ratio of these diastereomers can be influenced by the reaction conditions.

Studies on Ring-Chain Tautomerism and Equilibrium Dynamics in Thiazolidine Systems

Thiazolidine systems, including this compound, exhibit a phenomenon known as ring-chain tautomerism. rsc.orgresearchgate.net This involves an equilibrium between the cyclic thiazolidine structure and its open-chain Schiff base (imine) form. scielo.brrsc.org

The equilibrium between the ring and chain forms is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of the substituents on the thiazolidine ring. rsc.orgscispace.com In many cases, the cyclic form is the predominant species in the equilibrium mixture. rsc.org This tautomerism is a key aspect of the reactivity of thiazolidines, as the open-chain imine form can participate in various reactions that are not accessible to the cyclic form. scielo.br

Table 1: Factors Influencing Ring-Chain Tautomerism in Thiazolidines

| Factor | Influence on Equilibrium |

| Solvent | Polar protic solvents can stabilize the open-chain form through hydrogen bonding. researchgate.net |

| Temperature | Increased temperature can favor the open-chain form due to entropic factors. |

| Substituents | Electron-withdrawing groups on the nitrogen atom can favor ring opening. scielo.br |

| pH | Acidic or basic conditions can catalyze the interconversion between the ring and chain forms. rsc.org |

Hydrolysis and Epimerization Processes of Thiazolidine Derivatives

Thiazolidine derivatives can undergo hydrolysis, which involves the cleavage of the thiazolidine ring to regenerate the starting amino thiol and the carbonyl compound. rsc.org This process is essentially the reverse of the ring formation reaction and is often catalyzed by acidic or basic conditions. rsc.org The stability of the thiazolidine ring towards hydrolysis is dependent on the substituents and the reaction conditions.

Epimerization is another important process observed in thiazolidine derivatives, particularly at the C-2 position. cdnsciencepub.comresearchgate.net This process involves the inversion of the stereochemical configuration at this center. The mechanism of epimerization is often linked to the ring-chain tautomerism, where the open-chain imine intermediate can undergo rotation around the C-N bond before ring closure, leading to the formation of the other epimer. scielo.br For instance, in a solution of d4-methanol, 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid undergoes epimerization, resulting in a mixture of the 2S,4S and 2R,4S diastereomers. cdnsciencepub.com The ratio of these diastereomers at equilibrium is influenced by their relative thermodynamic stabilities. scielo.br

Nucleophilic Cyclization and Cycloaddition Reaction Mechanisms

The thiazolidine ring system can participate in various nucleophilic cyclization and cycloaddition reactions. The nitrogen and sulfur atoms in the ring can act as nucleophiles, and the ring itself can be a precursor to reactive intermediates like azomethine ylides.

One notable reaction is the [3+2] cycloaddition, where an azomethine ylide generated from the thiazolidine derivative reacts with a dipolarophile (such as an alkene or alkyne) to form a new five-membered ring. nih.govnih.govresearcher.life This reaction is a powerful tool for the synthesis of complex heterocyclic scaffolds. nih.gov Theoretical calculations are often employed to understand the regioselectivity of these cycloaddition reactions. nih.gov

Furthermore, thiazolidine derivatives can undergo intramolecular cyclization reactions to form bicyclic and polycyclic systems. rsc.org For example, under certain conditions, thiazolidine derivatives can undergo intramolecular cyclization to form fused oxathiane–γ-lactam bicyclic systems. rsc.org

Rearrangement Reactions and Structural Reorganizations of Thiazolidine Derivatives

Thiazolidine derivatives are known to undergo various rearrangement reactions, leading to significant structural reorganization. rsc.orgrsc.org These rearrangements often involve the cleavage and formation of bonds within the thiazolidine ring and can be triggered by heat, light, or chemical reagents.

A notable example is the rearrangement of thiazolidine derivatives to form fused oxathiane-γ-lactam bicyclic systems. researchgate.netrsc.org This transformation involves a stereoselective conversion and can lead to the formation of multiple new stereogenic centers. rsc.org The mechanism of such rearrangements can be complex, potentially involving intermediates such as sulfonium (B1226848) or iminium ions. rsc.org The stability of these intermediates and the stereochemical outcome of the reaction are influenced by the substituents on the thiazolidine ring. rsc.org

Bond Cleavage and Formation Dynamics (e.g., C-S, C-N bonds)

The chemistry of this compound is intrinsically linked to the dynamics of bond cleavage and formation, particularly of the C-S and C-N bonds that constitute the heterocyclic ring. The ring-chain tautomerism is a prime example of the reversible cleavage and formation of the C-N bond. rsc.org

The C-S bond can also be cleaved under certain conditions. For example, in some rearrangement reactions, the mechanism may involve the breaking of the C-S bond to form a sulfonium intermediate. rsc.org The relative ease of cleavage of the C-S versus the C-N bond can be influenced by the reaction conditions and the nature of the substituents. rsc.org Understanding these bond dynamics is crucial for predicting the reactivity and stability of thiazolidine derivatives and for designing synthetic routes to new compounds. rsc.org

Comprehensive Spectroscopic and Advanced Structural Characterization of 4,4 Dimethyl Thiazolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,4-Dimethyl-thiazolidine, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are indispensable for its complete structural characterization.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected.

While a publicly available ¹H NMR spectrum for the parent this compound is not readily found in the searched literature, analysis of related derivatives provides insight into the expected chemical shifts. For instance, in derivatives of thiazolidine (B150603), the protons on the methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) typically appear as a doublet of doublets or a multiplet. farmaciajournal.comnih.gov The proton on the carbon atom between the nitrogen and sulfur atoms (S-CH-N) in thiazolidine rings generally resonates as a singlet or multiplet in the range of 5.50-6.17 ppm. nih.gov The methyl protons of the two methyl groups at the C4 position would be expected to produce a sharp singlet, as they are chemically equivalent.

For a more specific example, the ¹H NMR spectrum of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, a derivative, shows a singlet at 3.98 ppm for the C4-H proton of the thiazolidine ring and a singlet at 1.48 ppm for the six protons of the two methyl groups at the C5 position.

A predicted ¹H NMR spectrum for 4,4-Dimethylthiazolidine-2-thione, a closely related compound, is available, which can give a general idea of the expected regions for the proton signals. guidechem.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The PubChem database provides ¹³C NMR spectral data for this compound, acquired on a BRUKER AM-400 instrument. nih.gov Although the specific chemical shifts are not detailed in the summary, the presence of the spectrum confirms its availability for this compound. nih.gov For related thiazolidinone derivatives, the carbon of the C=O group typically appears in the range of 167-177 ppm. noveltyjournals.com The carbons of the thiazolidine ring itself, C2 and C5, show signals in the ranges of 60-65 ppm and 33-56 ppm, respectively. noveltyjournals.com

In the case of 2,2-dimethyl-1-thia-4-azaspiro[4.5]dec-3-en-1-oxide, another related compound, the gem-dimethyl carbons [C(CH₃)₂] appear at 17.52 ppm and 23.65 ppm, while the quaternary carbon [C(CH₃)₂] is observed at 71.91 ppm. rsc.org

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C2 (S-C-N) | ~60-70 |

| C4 (C(CH₃)₂) | ~70 |

| C5 (S-CH₂) | ~35-40 |

| CH₃ | ~20-30 |

This table presents predicted chemical shift ranges based on data from related thiazolidine derivatives.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and for elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons of the two methylene groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. nih.gov For example, an HMBC spectrum would show correlations from the methyl protons to the quaternary C4 carbon and the C5 carbon. researchgate.net

The application of these 2D NMR techniques has been demonstrated in the structural analysis of various thiazolidine derivatives, confirming their utility in establishing the complete and precise molecular structure. researchgate.netinformahealthcare.comsci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the C-N and C-S bonds. A vapor phase IR spectrum for this compound is available in the PubChem database. nih.gov

For related thiazolidinone derivatives, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1682-1828 cm⁻¹. researchgate.net The stretching vibration of the aromatic C-H bonds in substituted derivatives appears in the range of 2924-3438 cm⁻¹. researchgate.net In the case of 2,2-dimethyl-1-thia-4-azaspiro[4.5]dec-3-en-1-oxide, characteristic IR bands are observed at 2933 cm⁻¹ and 2863 cm⁻¹ (C-H stretching) and 1643 cm⁻¹ (C=N stretching). rsc.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (sp³) | 2850-3000 |

| C-N Stretch | 1000-1250 |

| C-S Stretch | 600-800 |

This table presents expected IR absorption ranges for the key functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₅H₁₁NS, which corresponds to a molecular weight of 117.22 g/mol . nih.gov The PubChem database lists GC-MS data for this compound, showing a molecular ion peak (M⁺) at m/z 117. nih.gov The fragmentation pattern provides further structural information, with major fragments observed at m/z 71 and 55. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. For example, the calculated exact mass for C₅H₁₁NS is 117.06122053 Da. nih.gov

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

While a specific X-ray crystal structure for the parent this compound was not found in the provided search results, studies on its derivatives have been reported. For instance, the crystal structure of 2R,4S-2-(2′-Methyl-3′-hydroxy-5′-hydroxymethylenepyridine-C4′)-5,5-dimethylthiazolidine-4-carboxylic acid has been determined, revealing its detailed molecular geometry. cdnsciencepub.com Similarly, X-ray studies on N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid and other derivatives have provided insights into their conformational equilibria. acs.org The X-ray investigation of thiazolidine derivatives of pregnanes has also been carried out, detailing the conformation of the thiazolidine ring within these complex structures. nih.gov The acid hydrolysis of l-N-(N'-vinyloxyethylthiocarbamoyl)ephedrine led to the synthesis of (4S,5R)-3,4-dimethyl-5-phenyl-2-(hydroxyethylimino)-1,3-thiazolidine, the structure of which was confirmed by X-ray diffraction analysis. mathnet.ru

These studies on related compounds demonstrate the power of X-ray diffraction in providing an unambiguous determination of the solid-state structure of this compound derivatives, which can then be used to rationalize their chemical and biological properties.

Chromatographic Methods (e.g., TLC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, serving the dual purpose of purity assessment and the separation of complex mixtures. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods, each offering distinct advantages in the purification and characterization workflow.

Thin-Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds. derpharmachemica.comtandfonline.com In the context of thiazolidine derivatives, TLC is frequently employed to determine the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. derpharmachemica.comtandfonline.com The purity of the compound can be qualitatively assessed by the presence of a single spot. nih.gov

The choice of the stationary phase, typically silica (B1680970) gel G60 or silica gel 60 F254-coated aluminum plates, and the mobile phase (eluent) is critical for achieving good separation. derpharmachemica.comnih.gov The composition of the mobile phase, often a mixture of solvents like benzene (B151609) and ethyl acetate (B1210297), is optimized to obtain a suitable Retention Factor (R_f) value, which is a measure of the distance traveled by the compound relative to the solvent front. derpharmachemica.com An ideal R_f value for effective separation generally lies between 0.1 and 0.8. ictsl.netadrona.lv Visualization of the separated spots on the TLC plate is commonly achieved under UV light or by using iodine vapors. derpharmachemica.com

Table 1: TLC Parameters for Thiazolidine Derivatives

| Compound Type | Stationary Phase | Mobile Phase (v/v) | R_f Value | Reference |

|---|---|---|---|---|

| Thiazolidinedione Derivative | Silica gel G | Benzene:Ethyl acetate (8:2) | 0.72 | derpharmachemica.com |

| Thiazolidinedione Derivative | Silica gel G | Benzene:Ethyl acetate (8:2) | 0.52 | derpharmachemica.com |

| Thiazolidinedione Derivative | Silica gel G | Benzene:Ethyl acetate (8:2) | 0.47 | derpharmachemica.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more powerful and quantitative chromatographic technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and reproducibility compared to TLC. For thiazolidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. scispace.commdpi.com

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. scispace.commdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, flow rate, and detection wavelength are optimized to achieve the best separation of the target compounds. oup.com For instance, a mobile phase consisting of acetonitrile and a buffer (e.g., disodium (B8443419) hydrogen phosphate) at a specific pH can be used to separate thiazolidinedione derivatives. scispace.com

The purity of a compound can be determined with high accuracy using HPLC with a Diode-Array Detector (DAD), which can assess peak purity by comparing spectra across a single chromatographic peak. chromforum.org Purity levels above 98% are often confirmed by this method. chromforum.org HPLC methods can also be developed for the simultaneous determination of multiple thiazolidine derivatives or their co-administered drugs in various matrices, including pharmaceutical formulations and biological fluids. oup.comekb.eg

Table 2: HPLC Conditions for the Analysis of Thiazolidine-Related Compounds

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB), Hydrochlorothiazide (HCT), Amiloride Hydrochloride (AM) | Spheri-5 RP-8 (5µ) and Spheri-5 RP-18 (5µ) | 0.02 M disodium hydrogen phosphate (B84403), 0.12% w/v sodium laurylsulfate, 0.1% v/v triethylamine (B128534) (pH 4) and acetonitrile (65:35 v/v) | 1.0 | UV at 278 nm | scispace.com |

| 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | MS-compatible | sielc.com |

| Rosiglitazone | Carbon 18 (2 µm; 100 X 2.1 mm) | Acetonitrile and 0.2% formic acid | Not specified | Tandem mass spectrometry | avma.org |

| Metformin and Rosiglitazone | Zorbax XDB C18 (15-cm) | Acetonitrile and buffer (10mM disodium hydrogen phosphate and 5mM sodium dodecyl sulphate) (34:66 v/v), pH 7.1 | 1.0 | UV at 226 nm | oup.com |

In preparative applications, these chromatographic methods, particularly HPLC, can be scaled up to isolate and purify larger quantities of this compound and its derivatives for further studies. sielc.com The selection of the appropriate chromatographic method and conditions is crucial for obtaining compounds of high purity, which is a prerequisite for accurate spectroscopic characterization and biological evaluation.

Computational and Theoretical Investigations into 4,4 Dimethyl Thiazolidine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For thiazolidine (B150603) derivatives, DFT is frequently employed to optimize molecular geometry and calculate various electronic and energetic parameters that help in understanding their stability and reactivity. tandfonline.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

Energy Gap (ΔE): A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For many thiazolidinone derivatives, the HOMO is often localized over the thiazolidine ring and adjacent aromatic structures, while the LUMO is typically found on electron-accepting portions of the molecule. This analysis helps predict which parts of the molecule are likely to be involved in chemical reactions.

Mechanistic Research on Biological Activities of Thiazolidine Derivatives Excluding Clinical Data

Investigation of Molecular Mechanisms in Enzyme Inhibition

Thiazolidine (B150603) derivatives have been identified as potent inhibitors of a wide array of enzymes, a characteristic attributed to their unique structural features. The thiazolidinone ring, in particular, is noted for its ability to act as a biomimetic, often mimicking the diphosphate (B83284) moiety of natural enzyme substrates. nih.govresearchgate.net

Inhibition of Bacterial Enzymes (e.g., MurB) and Fungal Targets

A significant area of research has been the targeting of bacterial enzymes essential for cell wall synthesis. One such enzyme is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is a crucial component in the peptidoglycan biosynthesis pathway. Thiazolidinone-based compounds have been designed and synthesized to specifically inhibit MurB. nih.govresearchgate.net Mechanistic studies suggest that the carbonyl group and the ester group of the thiazolidinone ring can mimic the diphosphate of the native ligand, allowing it to bind effectively to the enzyme's active site. researchgate.net The lipophilic substituents on the thiazolidinone scaffold are crucial as they occupy the carbohydrate-binding site, interacting with the enzyme's lipophilic pocket. researchgate.net This targeted inhibition disrupts the bacterial cell wall formation, leading to an antibacterial effect.

Modulation of Kinases (e.g., Calcium-Dependent Protein Kinase 1) and Phosphodiesterases

The thiazolidine scaffold is a key pharmacophore in the development of various kinase inhibitors. nih.govnih.gov Kinases are pivotal in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Thiazolidinone derivatives have been shown to inhibit a range of protein and tyrosine kinases, such as c-Met, Ron, and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.comjscholaronline.org For instance, certain quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives have demonstrated potent inhibition of c-Met and Ron kinases, which are crucial for cancer cell growth. mdpi.com Furthermore, fragment-growing strategies combined with molecular modeling have led to the development of thiazolo[5,4-f]-quinazolin-9-ones that exhibit nanomolar inhibitory concentrations against kinases like DYRK1A. mdpi.com The mechanism often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream target proteins.

Regulatory Effects on Metabolic Enzymes (e.g., α-glucosidase, α-amylase, PTP1B, DPP4)

Thiazolidine derivatives, particularly thiazolidinediones (TZDs), have been investigated for their effects on key metabolic enzymes. These enzymes play a critical role in carbohydrate metabolism and insulin (B600854) signaling.

α-amylase and α-glucosidase: These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Novel TZD derivatives have shown significant inhibitory activity against both enzymes. mdpi.com Kinetic studies of certain derivatives indicate a competitive mode of inhibition for α-amylase, suggesting that the active functional groups of the TZD derivative compete with the natural substrate for the enzyme's active site. mdpi.com The lipophilic tails and methyl groups of the derivatives are thought to form hydrophobic interactions with amino acid residues at the binding site. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Inhibition of this enzyme can enhance insulin sensitivity.

Dipeptidyl Peptidase-4 (DPP4): This enzyme is involved in the degradation of incretin (B1656795) hormones, which stimulate insulin secretion. Certain TZD derivatives have demonstrated inhibitory activity against DPP4. mdpi.com

Below is a table summarizing the inhibitory effects of selected thiazolidinedione derivatives on metabolic enzymes.

| Derivative | Target Enzyme | Inhibition Mode | Key Findings |

| TZDD3 | α-amylase | Competitive | High enzyme affinity (Km = 4.556), suggesting competition with the substrate for the active site. mdpi.com |

| TZDD2 & TZDD4 | DPP4 | Not specified | Exhibited ≥20% inhibition activity in assays. mdpi.com |

| All TZDDs | α-amylase | Not specified | All four tested derivatives showed ≥ 50% inhibition. mdpi.com |

| All TZDDs | α-glucosidase | Not specified | Demonstrated concentration-dependent inhibitory activity. mdpi.com |

Ligand-Receptor Binding and Agonist/Antagonist Interactions

Beyond enzyme inhibition, thiazolidine derivatives are well-known for their ability to bind to and modulate the activity of nuclear and cell-surface receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism Mechanisms

Thiazolidinediones (TZDs) are a prominent class of drugs that act as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism. nih.govnih.govnih.gov

The primary mechanism involves the direct binding of the TZD molecule to the ligand-binding domain of PPARγ. frontiersin.org This binding event induces a conformational change in the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). frontiersin.org This activated heterodimer complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) located in the promoter regions of target genes. frontiersin.org This binding initiates the transcription of genes involved in enhancing insulin sensitivity, promoting glucose uptake, and regulating lipid metabolism. nih.govf1000research.com PPARγ activation by TZDs upregulates genes such as glucose transporter type 4 (Glut4) and reduces the expression of factors that contribute to insulin resistance, like tumor necrosis factor-α. nih.gov

| Mechanism Step | Description |

| Ligand Binding | The thiazolidinedione derivative binds to the ligand-binding domain of the PPARγ receptor. frontiersin.org |

| Heterodimerization | The agonist-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). frontiersin.org |

| DNA Binding | The PPARγ-RXR complex binds to Peroxisome Proliferator-Responsive Elements (PPREs) on target genes. frontiersin.org |

| Gene Transcription | This binding activates the transcription of genes that regulate glucose and lipid metabolism, improving insulin sensitivity. nih.govf1000research.com |

S1P1 Receptor Agonist Mechanisms

Certain thiazolidine derivatives, specifically 2-imino-thiazolidin-4-ones, have been developed as potent and selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). researchgate.netdocumentsdelivered.com S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymphoid organs. researchgate.netnih.gov

The mechanism of action for these agonists is considered a "functional antagonism." nih.gov Upon binding to the S1P1 receptor on lymphocytes, the thiazolidine agonist triggers the internalization and subsequent degradation of the receptor. nih.gov This loss of S1P1 from the cell surface renders the lymphocytes unresponsive to the natural egress signal provided by the S1P gradient, effectively trapping them within the lymph nodes. researchgate.netnih.gov This sequestration of lymphocytes from the peripheral circulation forms the basis of the immunomodulatory effects of these compounds. The development of S1P1 agonists that are selective and spare other S1P receptor subtypes, such as S1P3 which is linked to cardiovascular side effects, is a key area of research. researchgate.netnih.gov

Cellular and Subcellular Pathway Modulation

Extensive literature searches for mechanistic data on the biological activities of the specific chemical compound 4,4-Dimethyl-thiazolidine have yielded no specific research findings for its direct effects on cellular and subcellular pathways. The majority of available research focuses on the broader class of thiazolidine and 4-thiazolidinone (B1220212) derivatives. Therefore, the following sections detail the absence of specific data for this compound within the requested mechanistic categories.

Mechanisms of Apoptosis Induction and Cell Cycle Perturbation

No peer-reviewed studies detailing the mechanisms of apoptosis induction or cell cycle perturbation specifically by this compound were identified. Research on other thiazolidine derivatives has shown the potential for this class of compounds to induce apoptosis through caspase activation and to cause cell cycle arrest at various phases, such as G0/G1 or G2/M. nih.govnih.govresearchgate.netnih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Influence on Intracellular Reactive Oxygen Species (ROS) Production and Oxidative Stress Pathways

There is a lack of specific scientific literature investigating the influence of this compound on intracellular reactive oxygen species (ROS) production and oxidative stress pathways. While some thiazolidinone derivatives have been reported to induce ROS production in cancer cells, contributing to their cytotoxic effects, no such data is available for the 4,4-dimethyl substituted variant. nih.govnih.govresearchgate.net

Effects on Cellular Viability and Proliferation in in vitro Models

No studies were found that specifically assess the effects of this compound on cellular viability and proliferation in in vitro models. While numerous studies report the cytotoxic and anti-proliferative effects of various 4-thiazolidinone derivatives against different cancer cell lines, nih.govnih.govnih.govtandfonline.commdpi.comresearchgate.net this information is not specific to this compound.

Applications as Probes for Biological System Elucidation and Mechanistic Investigations

There is no available research on the application of this compound as a probe for biological system elucidation or for mechanistic investigations.

Applications of 4,4 Dimethyl Thiazolidine in Non Pharmacological and Industrial Sectors

Utilization as Chiral Auxiliaries in Asymmetric Organic Synthesis

The primary function of a chiral auxiliary is to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over others. wikipedia.orgresearchgate.net This is achieved by temporarily attaching the chiral auxiliary, which is itself an enantiomerically pure compound, to a prochiral substrate. sigmaaldrich.com

The parent compound, 4,4-dimethyl-thiazolidine, is achiral due to the presence of a plane of symmetry passing through the sulfur, nitrogen, and C2 atoms. Consequently, in its unmodified form, it cannot function as a chiral auxiliary.

However, the this compound framework can be a component of more complex chiral molecules designed for asymmetric synthesis. For stereocontrol to be achieved, chirality must be introduced at other positions of the molecule, typically by synthesizing the thiazolidine (B150603) ring from chiral starting materials. For example, derivatives synthesized from chiral amino alcohols can yield chiral thiazolidinethiones that are effective auxiliaries. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones, have demonstrated superior performance in many asymmetric transformations, including acetate (B1210297) aldol (B89426) reactions and Michael additions. scielo.org.mx The rigidity of the five-membered ring and the specific coordination properties of the nitrogen and sulfur atoms are key to their effectiveness in creating a biased chiral environment around the reaction center. nih.gov

Integration into Polymer Science and Novel Material Development

The unique structure of the thiazolidine ring allows for its use in the synthesis of advanced polymers with tailored functionalities. A key strategy involves using a thiazolidine-containing monomer in a controlled radical polymerization process. This approach allows for the creation of a homopolymer with pendent thiazolidine rings along its backbone.

A significant application in this area is the use of the thiazolidine moiety as a latent source of two distinct nucleophilic groups: an amine and a thiol. nih.gov Following polymerization, the thiazolidine rings can be opened under specific conditions. This ring-opening reaction unmasks the amine and thiol functionalities on each repeating unit of the polymer chain. The presence of these two different reactive sites on the same polymer scaffold makes it a "multifunctional homopolymer." This allows for subsequent, one-pot post-polymerization modifications where two different chemical groups can be precisely introduced onto the polymer, leading to complex and highly functionalized macromolecules. nih.gov While this has been demonstrated with thiazolidine-containing monomers, the principle is applicable to this compound derivatives, where the gem-dimethyl group could enhance the stability of the monomer and resulting polymer.

In a related context, thiazole-containing structures, such as thiazolo[5,4-d]thiazole (B1587360) units, have been incorporated into polymers to create materials with specific properties, like advanced membranes. mdpi.com

Application as Catalysts, Ligands, and Co-reagents in Organic Transformations

The nitrogen and sulfur atoms within the this compound ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows derivatives of this compound to serve as ligands in organometallic chemistry, forming stable complexes that can act as catalysts.

While direct catalytic applications of this compound are not extensively documented, the closely related oxazoline (B21484) scaffold provides a strong model for its potential. For instance, (2-oxazoline-2-ylmethyl-4,4-dimethyl)diphenylphosphine has been utilized as a P,N chelating ligand for Palladium(II) complexes. researchgate.net In these complexes, the nitrogen from the heterocyclic ring and the phosphorus from the phosphine (B1218219) group bind to the metal center, creating a stable chelate ring. The 4,4-dimethyl substitution pattern is advantageous as it can provide steric bulk that influences the coordination geometry around the metal, potentially enhancing catalytic activity and selectivity.

The table below details an example of a closely related 4,4-dimethyl substituted heterocyclic ligand used in coordination chemistry, illustrating the principle.

| Ligand | Metal Complex Application | Research Finding |

| (2-oxazoline-2-ylmethyl-4,4-dimethyl)diphenylphosphine | P,N chelating ligand for Pd(II) methyl complexes | Forms stable complexes suitable for studies in organometallic catalysis. researchgate.net |

Such complexes are precursors for catalysts used in various organic transformations, including cross-coupling reactions and asymmetric synthesis. The stability and tunable nature of these ligands are critical for developing efficient catalytic systems.

Role as Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

The thiazolidine ring is a valuable structural motif found in numerous biologically active compounds and serves as a key intermediate in their synthesis. nih.gov The this compound structure can be a building block for more complex molecules in the fine chemical and agrochemical industries. echemi.comchemball.comgugupharm.com

The synthesis of fine chemicals often involves multi-step reaction sequences where thiazolidine derivatives are formed and then further modified. For example, the thiazolidine ring can be constructed via the condensation of an amino thiol with an aldehyde or ketone. This core can then undergo various transformations, such as N-acylation, C5-alkylation, or ring modification, to build the target molecule. nih.govnih.gov The gem-dimethyl groups at the C4 position can enhance the chemical stability of the ring system and provide steric hindrance, which can be exploited to direct the regioselectivity of subsequent reactions.

In the agrochemical sector, many pesticides and fungicides contain heterocyclic moieties. raysbiotech.comchemball.com The thiazolidine scaffold is used to synthesize compounds with desired biological activities. The specific substitution pattern on the ring, including the 4,4-dimethyl groups, can modulate the compound's efficacy, selectivity, and metabolic stability.

Development as Chemical Sensors and Bioimaging Probes (e.g., Metal Ion Detection)

Thiazolidine derivatives have emerged as a promising class of compounds for the development of fluorescent chemosensors, particularly for the detection of metal ions. researchgate.netmdpi.com These sensors typically operate through mechanisms like Photoinduced Electron Transfer (PET), where the binding of a metal ion to the thiazolidine moiety modulates the fluorescence of a linked fluorophore, leading to a "turn-on" or "turn-off" response. sci-hub.box

The design of these sensors leverages the ability of the nitrogen and sulfur atoms in the thiazolidine ring to act as a chelating unit for specific metal cations. Upon binding a target ion, such as Al³⁺ or Cu²⁺, the electronic properties of the sensor molecule are altered, causing a detectable change in its fluorescence emission. sci-hub.boxnih.gov This high sensitivity and selectivity make them valuable tools for environmental monitoring and biological imaging. rsc.orgcore.ac.ukresearchgate.netresearchgate.net

While the general class of thiazolidine-4-ones has been successfully employed in creating these sensors, specific examples based on the this compound scaffold are not prominently featured in recent literature. However, the fundamental coordination chemistry principles apply, suggesting that fluorophores functionalized with a this compound unit could potentially be developed into effective probes for various analytes.

The table below summarizes findings for thiazolidine-based sensors, illustrating the types of ions that can be detected by this class of compounds.

| Sensor Type | Target Ion | Detection Principle |

| Thiazole-based fluorescent sensor | Al³⁺ | Turn-on fluorescence emission due to prevention of PET. sci-hub.box |

| Thiazolidine-4-one based probe | Cu²⁺ | "Turn-off" fluorescence response upon ion binding. nih.gov |

Future Research Directions and Emerging Paradigms for 4,4 Dimethyl Thiazolidine

Advancement of Sustainable and Efficient Synthetic Methodologies

The synthesis of thiazolidine (B150603) derivatives is undergoing a green transformation, moving away from conventional methods that often involve hazardous solvents and catalysts. frontiersin.orgresearchgate.net Future research is focused on optimizing and scaling up sustainable practices that enhance efficiency, reduce waste, and improve safety.

Key advancements include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve product yields compared to conventional heating methods. nih.govumsida.ac.id The use of microwave irradiation facilitates the polarization of molecules, leading to rapid reactions. nih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry represents another green approach, utilizing ultrasound to accelerate chemical reactions. nih.gov

One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single procedure, minimizing the need for isolating intermediates and reducing solvent usage and waste generation. researchgate.net

Green Catalysts and Solvents: There is a growing emphasis on using environmentally benign catalysts, such as biocatalysts or recyclable catalysts like zeolites. nih.gov A significant innovation is the use of deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, offering an eco-friendly alternative to volatile organic compounds. frontiersin.orgnih.gov

| Methodology | Key Advantages | Illustrative Example |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. nih.gov | Synthesis of quinolinyl thiazolidinones using a zeolite catalyst. nih.gov |

| Deep Eutectic Solvents (DESs) | Act as both solvent and catalyst, environmentally friendly, often biodegradable. frontiersin.orgnih.gov | Knoevenagel condensation for thiazolidinedione synthesis using choline (B1196258) chloride/N-methylurea DES. nih.gov |

| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones. researchgate.net |

| Ultrasonic-Assisted Synthesis | Accelerated reaction rates, improved yields. nih.gov | VOSO4-catalyzed synthesis of 4-thiazolidinones. nih.gov |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of 4,4-dimethyl-thiazolidine derivatives. Advanced modeling techniques allow for the prediction of molecular properties, biological activities, and safety profiles, thereby guiding experimental work and reducing reliance on costly and time-consuming trial-and-error approaches.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govijprajournal.com These models are crucial for predicting the potency of new derivatives and identifying key structural features that influence their function. nih.govresearchgate.net Machine learning algorithms like Random Forest and Gaussian processes are being employed to build more accurate and predictive QSAR models. nih.gov

Molecular Docking and Dynamics: These simulations predict how a molecule binds to a biological target, such as a protein or enzyme. vensel.org Molecular dynamics further simulates the movement and interaction of the molecule within the binding site over time, providing insights into the stability of the complex and the mechanism of action. vensel.orgnih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net This method is particularly useful for understanding reaction mechanisms and predicting the conformational preferences of flexible molecules. nih.gov

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates are vital for early-stage drug discovery. vensel.org These predictions help to identify compounds with favorable pharmacokinetic properties and low toxicity, reducing the likelihood of late-stage failures.

| Computational Method | Application for this compound Derivatives | Predicted Outcome |

|---|---|---|

| QSAR | Predicting anticancer, antitrypanosomal, or antidiabetic activity. nih.govnih.gov | Biological potency (e.g., IC50), therapeutic index. bohrium.com |

| Molecular Docking | Identifying binding modes and interactions with enzyme active sites (e.g., PPAR-γ, AChE). vensel.orgmdpi.com | Binding affinity, key amino acid interactions. |

| Molecular Dynamics (MD) | Assessing the stability of the ligand-protein complex over time. vensel.orgnih.gov | Conformational changes, binding free energy. |

| Density Functional Theory (DFT) | Determining the most stable molecular conformation and electronic properties. nih.govmdpi.com | Optimized geometry, reactive sites, relative stability. |

| ADMET Screening | Evaluating drug-likeness and potential toxicity. vensel.orgmdpi.com | Pharmacokinetic profile, safety assessment. |

Uncovering Novel Mechanistic Pathways in Biological Systems Beyond Current Knowledge

While the biological activities of thiazolidine derivatives are well-documented, particularly as antidiabetic and anticancer agents, future research aims to uncover novel mechanisms of action. ajrconline.orge3s-conferences.org This involves identifying new cellular targets and understanding how these compounds modulate complex biological pathways beyond the established interactions with targets like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). ajrconline.orgbohrium.com

Emerging areas of investigation include:

Epigenetic Modifications: Investigating whether this compound derivatives can influence epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, which play a crucial role in gene expression and cancer development.

Modulation of Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. Future studies will explore the potential of thiazolidine scaffolds to act as inhibitors or stabilizers of these interactions, opening new avenues for therapeutic intervention.

Targeting Allosteric Sites: Moving beyond the active site of enzymes, researchers are exploring the possibility of designing thiazolidine derivatives that bind to allosteric sites. This can offer greater selectivity and a more nuanced modulation of enzyme activity.

Influence on Cell Signaling Cascades: Elucidating the downstream effects of thiazolidine derivatives on critical cell signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation, will provide a more comprehensive understanding of their biological impact. bohrium.com

Strategic Design of Multitarget Ligands and Polypharmacological Agents

The "one molecule, one target" paradigm in drug discovery is increasingly being replaced by a multitarget approach, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.gov The thiazolidine scaffold is an ideal platform for developing multitarget-directed ligands (MTDLs) or hybrid molecules that can simultaneously modulate multiple biological targets. nih.govresearchgate.net

Strategies for future design include:

Molecular Hybridization: This involves covalently linking the this compound core with other known pharmacophores to create a single molecule with multiple modes of action. nih.govresearchgate.net Examples include hybrids with sulfanilamide, pyrazole, or coumarin (B35378) moieties. nih.gov

Fragment-Based Design: Combining structural fragments known to bind to different targets into a single thiazolidine-based molecule.

Dual-Inhibitor Design: Rationally designing derivatives to inhibit two specific enzymes in a disease-related pathway. For instance, creating dual inhibitors of enzymes involved in both inflammation and cancer progression.

| Hybrid/MTDL Type | Biological Targets | Therapeutic Area |

|---|---|---|

| Thiazolidinedione-1,3,4-oxadiazole Hybrids | α-amylase, α-glucosidase. rsc.org | Diabetes. rsc.org |

| Benzimidazole–Thiazolidinedione Hybrids | Apoptosis pathways. nih.gov | Cancer. nih.gov |

| Thiazolidinone-Sulfanilamide Hybrids | Carbonic Anhydrase (hCA) isoforms. nih.gov | Cancer. nih.gov |

| Imidazotriazole-Thiazolidinone Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). mdpi.com | Alzheimer's Disease. mdpi.com |

Innovation in Spectroscopic and Analytical Techniques for Enhanced Characterization

A precise understanding of the three-dimensional structure, conformation, and purity of this compound derivatives is essential for establishing clear structure-activity relationships. While standard techniques like NMR and mass spectrometry are routine, future research will leverage more advanced and integrated analytical approaches for a deeper level of characterization. vensel.orgdntb.gov.ua

Innovations in this field are expected in:

Advanced NMR Spectroscopy: The use of two-dimensional (2D) NMR techniques, such as COSY, NOESY, HSQC, and HMBC, is becoming crucial for the unambiguous assignment of complex structures and for determining molecular conformation in solution. nih.gov

Single-Crystal X-ray Crystallography: This technique provides definitive information about the solid-state structure of a molecule, including bond lengths, angles, and crystal packing. researchgate.netnovapublishers.comacs.orgscilit.com It is the gold standard for stereochemical authentication. novapublishers.com

High-Resolution Mass Spectrometry (HRMS): Advances in mass spectrometry, particularly LC-MS/MS, allow for highly sensitive and accurate determination of molecular weight, fragmentation patterns, and quantification in complex biological matrices. researchgate.netspectroscopyonline.com

Integrated Approaches: The most powerful characterization will come from combining multiple techniques. For example, using both X-ray crystallography and advanced NMR to compare the solid-state and solution-phase conformations of a molecule, and correlating these findings with computational DFT models. nih.gov

Expansion into Novel Non-Traditional Chemical and Materials Applications

Beyond its well-established role in medicinal chemistry, the unique structural and electronic properties of the this compound ring are opening doors to novel applications in materials science and catalysis. nih.govnih.gov

Future research is exploring:

Corrosion Inhibition: Thiazolidine derivatives have shown significant potential as corrosion inhibitors for metals like mild steel and copper in acidic environments. peeref.commdpi.comresearchgate.net The sulfur and nitrogen atoms in the ring can coordinate with the metal surface, forming a protective layer that prevents dissolution. peeref.comnih.gov

Catalysis: The thiazolidine moiety can act as a ligand for transition metals like palladium, creating catalysts for important organic reactions such as the Heck and Suzuki-Miyaura cross-coupling reactions. e3s-conferences.org

Materials Science: The scaffold is being investigated for the development of novel materials with specific properties, such as spiro-thiazolidines for applications in materials science and combinatorial chemistry. nih.gov There is also emerging interest in their potential use in optoelectronics and laser applications. umsida.ac.id

Agrochemicals: The inherent biological activity of the thiazolidine ring makes it a promising candidate for the development of new fungicides and other agrochemicals. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-Dimethyl-thiazolidine derivatives, and how can reaction conditions be standardized?

- Methodology :

- Step 1 : Use thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) as starting materials. Combine with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system under reflux (2–3 hours) to form the thiazolidinone core .

- Step 2 : Optimize stoichiometry (e.g., 1:1:2 molar ratio of thiosemicarbazide, chloroacetic acid, and sodium acetate) and solvent polarity to improve yield. Recrystallize products from DMF-ethanol mixtures for purity .

- Key Variables : Temperature control (80–100°C), solvent selection (polar aprotic solvents enhance cyclization), and catalyst use (sodium acetate for acid neutralization).

Q. How can structural characterization of this compound derivatives be systematically validated?

- Methodology :

- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches to verify the thiazolidinone ring .

- NMR Analysis : Use ¹H NMR to identify methyl groups (δ 1.2–1.5 ppm for –CH₃) and aromatic protons (δ 6.8–7.5 ppm for substituted phenyl rings). ¹³C NMR should show carbonyl carbons at δ 170–180 ppm .

- Melting Points : Compare observed melting points (e.g., 275–289°C) with literature values to assess purity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives (e.g., anticancer vs. anti-inflammatory effects)?

- Methodology :

- Step 1 : Perform dose-response assays (e.g., IC₅₀ determination using MTT assays) across multiple cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity variability .

- Step 2 : Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinities to target receptors (e.g., PPARγ or VEGF). Discrepancies may arise from stereoelectronic effects of substituents (e.g., furan vs. methoxy groups) .

- Step 3 : Validate mechanisms via Western blotting (e.g., p53 or caspase-3 expression) to distinguish apoptotic pathways from off-target effects .

Q. How can in silico models predict the ADMET properties of novel this compound analogs?

- Methodology :

- QSAR Modeling : Use tools like Schrödinger’s QikProp to calculate logP (lipophilicity), H-bond donors/acceptors, and polar surface area. Correlate with bioavailability thresholds (e.g., Lipinski’s Rule of Five) .

- Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks. Substituents like nitro groups (e.g., 4-nitro-pyrrole derivatives) may increase toxicity .

- Metabolic Stability : Simulate cytochrome P450 interactions using SwissADME to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .

Q. What are the challenges in designing enantioselective syntheses of this compound derivatives, and how can chiral resolution be achieved?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce stereocenter formation during cyclization .

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Monitor optical rotation ([α]D) for confirmation .

- Crystallography : Perform single-crystal X-ray diffraction to assign absolute configurations and validate stereochemical outcomes .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in this compound derivatives?

- Methodology :

- Step 1 : Replicate experiments under identical conditions (solvent, temperature, concentration) to rule out procedural errors .

- Step 2 : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm long-range coupling between methyl groups and the thiazolidine ring .

- Step 3 : Cross-validate with computational NMR predictors (e.g., ACD/Labs) to compare experimental and theoretical shifts .

Q. What statistical approaches are recommended for analyzing dose-dependent biological activity in thiazolidine-based compounds?

- Methodology :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare mean differences across treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to bioactivity .

Tables for Comparative Analysis

| Synthetic Method | Reagents/Conditions | Yield (%) | Key Characterization | Reference |

|---|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide, chloroacetic acid | 76–83 | IR (C=O), ¹H NMR (δ 1.2–1.5 ppm) | |

| Schiff Base Cyclization | 2,6-dichloro-1,4-dihydropyridine | 68–72 | HPLC purity >95%, [α]D = +12° |

Guidance for Academic Writing

- Data Presentation : Include raw spectral data (e.g., NMR peak lists) in appendices and processed data (e.g., dose-response curves) in the main text .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and cite peer-reviewed journals (avoid encyclopedic sources like Wikipedia) .

- Reproducibility : Document experimental procedures in detail (e.g., "10 mL acetic acid, refluxed for 2 h") to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.